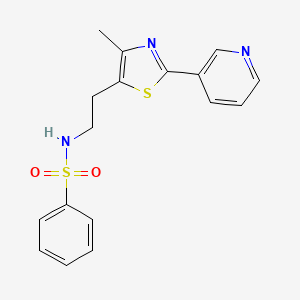

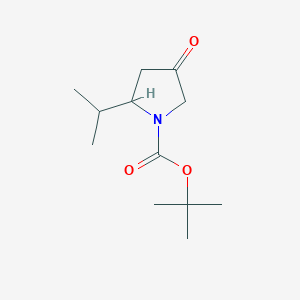

![molecular formula C11H20N2O2 B2993812 5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one CAS No. 2034429-39-3](/img/structure/B2993812.png)

5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” is a derivative of pyrrolidone . Pyrrolidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

The synthesis of piperidone derivatives, such as “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, often involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The synthesis process usually involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

The molecular structure of “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” is characterized by the presence of a pyrrolidone ring and a hydroxypiperidinyl group . The introduction of the 4-hydroxy piperidine and 4-methyl piperidine rings may contribute to its efficacy .Chemical Reactions Analysis

Piperidones, including “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Scientific Research Applications

Antitumor Activity

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and their antiproliferative activity was evaluated against four human tumor cell lines (MGC-803, PC-3, A549, H1975) by MTT method in vitro . Most of the compounds have moderate anti-proliferative activities . Compound 17i displayed the most excellent anti-proliferative activity, with IC 50 value of 3.89±0.57µM against H1975 cell . Preliminary antitumor mechanism studies revealed that compound 17i could inhibit colony formation and cell migration of H1975 cells .

Inhibition of Cell Migration

In addition to its antitumor activity, compound 17i also demonstrated the ability to inhibit H1975 cell migration in a dose-dependent manner . This suggests that “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could potentially be used in the development of drugs aimed at inhibiting cell migration, which is a key factor in the spread of cancer .

Inhibition of Bacterial Gyrase

Substituted 5-(1H-pyrazol-3-yl)thiazole compounds, which include “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, were identified as inhibitors of bacterial gyrase . Structure-guided optimization led to greater enzymatic potency and moderate antibacterial potency . Data are presented for the demonstration of selective enzyme inhibition of Escherichia coli GyrB over Staphylococcus aureus GyrB .

Anticancer Activity

Innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole by-products, which include “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, were evaluated for their anticancer activity . Among these, compound 7 exhibited maximum potency against SGC-7901and MGC-803 cell lines .

Mechanism of Action

Target of Action

Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .

Mode of Action

It’s known that antagonists of the human h (3) receptor typically work by blocking the receptor, thereby inhibiting its function .

Biochemical Pathways

The h (3) receptor is known to be involved in the release of various neurotransmitters, suggesting that this compound may influence neurotransmission .

Result of Action

As an antagonist of the human h (3) receptor, it may influence neurotransmission, potentially leading to various physiological effects .

Future Directions

The future directions for “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could involve further exploration of its potential as an anti-cervical cancer agent and its ability to reverse cisplatin-resistant activity in cervical cancer . Additionally, the development of anticancer drugs with high specificity and low toxicity is a research hotspot , and “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could be a part of this research direction.

properties

IUPAC Name |

5-[(4-hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDLZLPAPMTPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CN2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

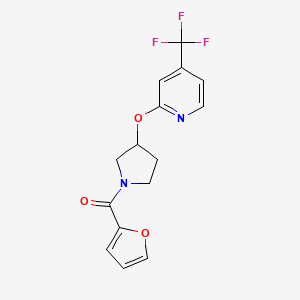

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)

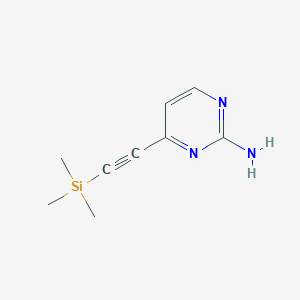

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)

![S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2993750.png)